O-(4-Nitrobenzoyl)hydroxylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
amino 4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-13-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKRSTQMGNRMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ON)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20330098 | |
| Record name | O-(4-Nitrobenzoyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20330098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35657-36-4 | |
| Record name | O-(4-Nitrobenzoyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20330098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 35657-36-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for O 4 Nitrobenzoyl Hydroxylamine
Classical Laboratory Synthesis Strategies
The laboratory-scale synthesis of O-(4-Nitrobenzoyl)hydroxylamine is most commonly achieved through the acylation of a hydroxylamine (B1172632) salt with 4-nitrobenzoyl chloride. This method, while effective, requires careful control of reaction conditions to ensure optimal yield and purity.
The core of the synthesis is the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. Hydroxylamine is typically used in the form of its hydrochloride salt (H₂NOH·HCl) for better stability and handling. The reaction proceeds via a nucleophilic acyl substitution mechanism. The presence of the nitro group on the benzoyl moiety makes the carbonyl carbon more electrophilic, facilitating the reaction.
A successful synthesis hinges on the effective neutralization of the hydrogen chloride (HCl) generated during the reaction, which would otherwise protonate the unreacted hydroxylamine, rendering it non-nucleophilic.
To scavenge the HCl produced, a base is essential. Pyridine (B92270) is a commonly employed basic catalyst in this acylation. echemi.comrsc.orguwm.edu Its role is twofold:
Acid Scavenger: Pyridine is a sufficiently strong base to neutralize the liberated HCl, forming pyridinium (B92312) chloride. rsc.orguwm.edu This prevents the protonation of hydroxylamine and drives the reaction towards the product.
Nucleophilic Catalyst: Pyridine can also act as a nucleophilic catalyst by reacting with the highly reactive 4-nitrobenzoyl chloride to form a reactive acylpyridinium salt intermediate. This intermediate is then more susceptible to attack by the hydroxylamine nucleophile. echemi.comnih.gov
The choice of base and its stoichiometry are critical. An excess of a strong base could lead to undesired side reactions, such as the hydrolysis of the acyl chloride or the product.
Table 1: Common Basic Catalysts in Acylation Reactions
| Catalyst | pKa of Conjugate Acid | Key Features |
| Pyridine | 5.25 | Acts as both an acid scavenger and a nucleophilic catalyst. echemi.comnih.gov |
| Triethylamine (TEA) | 10.75 | A stronger, non-nucleophilic base, primarily acts as an acid scavenger. |
| N,N-Diisopropylethylamine (DIPEA) | 10.75 | A sterically hindered, non-nucleophilic base, useful for minimizing side reactions. |
The choice of solvent is crucial for ensuring that all reactants remain in solution and for controlling the reaction temperature. Dichloromethane (DCM) is a frequently used solvent for this type of acylation. echemi.combartleby.com Its advantages include:
Inertness: Dichloromethane is generally unreactive towards the reactants and the Lewis acid catalysts that might be used. bartleby.com
Solubility: It effectively dissolves both the 4-nitrobenzoyl chloride and the organic base, facilitating a homogeneous reaction mixture.
Low Boiling Point: Its boiling point (39.6 °C) allows for easy removal post-reaction under reduced pressure at moderate temperatures, which is important for isolating thermally sensitive products.
Other aprotic solvents such as chloroform, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) could also be employed, with the optimal choice depending on the specific reaction conditions and the scale of the synthesis.
Table 2: Properties of Common Solvents for Acylation
| Solvent | Boiling Point (°C) | Dielectric Constant | Key Features |
| Dichloromethane (DCM) | 39.6 | 9.1 | Good solubility for reactants, inert, and easily removed. bartleby.comwikipedia.org |
| Tetrahydrofuran (THF) | 66 | 7.6 | Can coordinate with cations, potentially influencing reactivity. |
| Acetonitrile | 82 | 37.5 | More polar, can be useful for less soluble reactants. |
| Chloroform | 61.2 | 4.8 | Similar to DCM but with a higher boiling point. |
Scalable Production Approaches
Transitioning the synthesis of this compound from the laboratory bench to an industrial scale introduces new challenges related to cost, safety, efficiency, and purity.
For large-scale production, modifications to the classical laboratory method are often necessary to maximize yield and purity while ensuring economic viability and operational safety. Key considerations include:
Reagent Stoichiometry and Addition: Precise control over the molar ratios of hydroxylamine, 4-nitrobenzoyl chloride, and the base is critical. The order and rate of addition of reagents in large reactors are carefully managed to control the reaction exotherm and minimize side product formation.
Temperature Control: Acylation reactions are often exothermic. Industrial reactors with efficient cooling systems are required to maintain a consistent temperature, preventing degradation of the product and unwanted side reactions.
Alternative Bases: While pyridine is effective, for industrial-scale synthesis, less expensive and more easily handled bases like sodium carbonate or potassium carbonate in a biphasic system might be considered.
Process Automation: Automated systems can be employed for reagent addition, temperature monitoring, and pH control, leading to greater consistency and reduced labor costs. acs.org
The purity of the final product is paramount, especially if it is intended for use in pharmaceutical or other high-purity applications. While laboratory-scale purification often relies on simple recrystallization, industrial-scale production may employ more advanced techniques:
Crystallization: This remains a primary method for purification. The choice of solvent or solvent mixture is critical to obtain high purity crystals with a good yield. The cooling profile during crystallization is also carefully controlled to influence crystal size and purity.
Slurry Washing: After filtration, the crude product cake can be washed with a solvent in which the product is sparingly soluble but impurities are readily dissolved.
Chromatography: For very high purity requirements, large-scale column chromatography can be employed. uwm.edu While more expensive, it is highly effective at removing closely related impurities. Techniques like Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) are being implemented for industrial-scale purification to improve efficiency and reduce solvent consumption. chemicalindustryjournal.co.uk
Drying: Efficient drying of the final product under vacuum at a controlled temperature is crucial to remove residual solvents without causing thermal degradation.
Chemical Reactivity and Reaction Mechanisms of O 4 Nitrobenzoyl Hydroxylamine
Fundamental Mechanistic Pathways
The chemical behavior of O-(4-Nitrobenzoyl)hydroxylamine is dictated by the interplay of its constituent functional groups: the hydroxylamine (B1172632) moiety, the carbonyl group, and the electron-withdrawing 4-nitrobenzoyl substituent. These features allow the molecule to participate in a diverse array of reaction mechanisms.
Role as a Nucleophilic Reagent
While the presence of the electron-withdrawing 4-nitrobenzoyl group generally diminishes the nucleophilicity of the hydroxylamine nitrogen, under certain conditions, this compound can still exhibit nucleophilic character. The nitrogen atom of the hydroxylamine group possesses a lone pair of electrons, making it a potential nucleophile. This reactivity is an example of the "alpha-effect," where the presence of an adjacent atom with a lone pair (the oxygen) enhances the nucleophilicity of the attacking atom (the nitrogen) beyond what would be predicted by its basicity alone. nih.gov
The nucleophilic nature of the nitrogen in hydroxylamine derivatives is evident in their reactions with carbonyl compounds such as aldehydes and ketones to form oximes. nih.govosti.govresearchgate.net This reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon, followed by dehydration. nih.govosti.gov
Role as an Electrophilic Reagent
This compound is widely recognized as a potent electrophilic aminating agent. nih.gov In this role, it serves as a source of an electrophilic amino group (NH2+ synthon), which can be transferred to a variety of nucleophiles. This electrophilicity is a direct consequence of the O-(4-nitrobenzoyl) group, which is a good leaving group and enhances the electrophilic character of the nitrogen atom.
This compound has been successfully employed for the N-amination of various substrates, including 2-oxazolidinones, where the combination of this compound and sodium hydride in dioxane has proven to be a superior reagent system. The general mechanism for substitution-type electrophilic amination can occur through an uncatalyzed pathway, involving the direct attack of a carbon nucleophile on the electrophilic nitrogen, or through transition-metal catalysis. In the latter, the transition metal facilitates the C-N bond formation. O-Acylhydroxylamines, such as the title compound, are advantageous in these reactions due to their accessibility and good atom economy.
The versatility of O-benzoylhydroxylamines as electrophilic aminating reagents is further highlighted by their use in various transition metal-catalyzed C-N bond-forming reactions.
Influence of the Nitro Group on Reactivity
The para-nitro group on the benzoyl ring exerts a profound influence on the reactivity of this compound. As a powerful electron-withdrawing group, it significantly impacts the electron distribution throughout the molecule through both inductive and resonance effects.
This electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, the nitro group stabilizes the negative charge on the 4-nitrobenzoate (B1230335) leaving group, facilitating its departure in reactions where the N-O bond is cleaved. This property is crucial for its function as an electrophilic aminating agent. The increased electrophilicity of the aromatic ring itself also makes it more susceptible to nucleophilic aromatic substitution, although reactions at the hydroxylamine moiety are often more facile.
Formation of Stable Intermediates with Electrophiles
Currently, there is limited specific information available in the reviewed literature regarding the formation of stable intermediates of this compound with electrophiles.
Proton Inventory Studies in Enzyme Inactivation Reactions
O-Acylhydroxylamines, particularly N-peptidyl derivatives of this compound, have been identified as potent irreversible inhibitors of serine proteases. nih.govnih.gov These enzymes, which include digestive enzymes like chymotrypsin (B1334515) and elastase, as well as enzymes involved in blood clotting, rely on a catalytic triad (B1167595) featuring a key serine residue in their active site.
The inactivation mechanism is believed to be enzyme-activated, meaning the inhibitor is recognized and processed by the enzyme as a substrate. nih.gov This leads to a time-dependent and irreversible loss of enzyme activity. A proposed mechanism involves the nucleophilic attack of the active site serine on the carbonyl carbon of the O-acylhydroxylamine. This forms a tetrahedral intermediate, which then rearranges, leading to the acylation of the serine residue and the release of 4-nitrobenzoylhydroxylamine. The acylated enzyme is stable and inactive. In some cases, enzyme-catalyzed turnover of the inhibitor to products has been observed, as with the reaction of proline-specific endopeptidase with N-Boc-Ala-Pro-O-(4-nitrobenzoyl)hydroxylamine. nih.govnih.gov
While the general mechanism of serine protease inhibition by these compounds has been outlined, specific proton inventory studies on the inactivation of serine proteases by this compound or its N-peptidyl derivatives are not extensively detailed in the currently available literature. Proton inventory studies are a powerful tool for elucidating the number of protons that are in flight in the transition state of a reaction, and such studies on related serine protease systems have revealed the importance of proton transfers in the catalytic mechanism. osti.govmdpi.com
Types of Chemical Transformations
This compound participates in a variety of chemical transformations, primarily leveraging its ability to act as an electrophilic aminating agent.
Table 1: Electrophilic Amination Reactions
| Nucleophile | Catalyst/Conditions | Product Type | Reference(s) |
| 2-Oxazolidinones | Sodium hydride, dioxane | N-amino-2-oxazolidinones | |
| Grignard Reagents | Copper catalyst | Amines | |
| Aryl Halides | Palladium/Norbornene catalyst | ortho-aminated Anilines | |
| Arene Carboxylic Acids | Trifluoroacetic acid, Iron catalyst | ortho-aminated Arenes | nih.gov |
These reactions underscore the utility of this compound in the synthesis of various nitrogen-containing compounds. The choice of reaction conditions, particularly the use of transition metal catalysts, can significantly influence the scope and selectivity of these transformations.
Oxidation Reactions and Nitrobenzoyl Derivative Formation
The oxidation of this compound primarily involves the hydroxylamine functional group. In biological systems and chemical reactions, hydroxylamines can be oxidized through various pathways. The enzyme hydroxylamine oxidoreductase (HAO), found in nitrifying bacteria, oxidizes hydroxylamine to nitrite (B80452) as a key step in the nitrogen cycle. orientjchem.org This process involves the reduction of the enzyme's iron-containing redox center. orientjchem.org
In cellular environments, the oxidation of hydroxylamines can be enzyme-linked and is often dependent on the presence of oxygen. nih.gov Studies have shown that reactive oxygen species (ROS), such as superoxide (B77818) radicals, can serve as oxidants for hydroxylamines, leading to the formation of nitric oxide (NO). nih.gov This process can be stimulated under conditions that provoke ROS formation. nih.gov The oxidation of hydroxylamine can also be catalyzed by activated carbon fibers, a reaction that can be tuned to produce hydrogen peroxide (H₂O₂), with intermediates such as nitroxyl (B88944) (HNO) being proposed. mdpi.com
For this compound, oxidation would likely target the N-O bond of the hydroxylamine part. This could lead to the formation of 4-nitrobenzoic acid and various nitrogen-containing species, depending on the specific oxidant and reaction conditions. The presence of the electron-withdrawing nitrobenzoyl group influences the electron density on the hydroxylamine nitrogen, affecting its susceptibility to oxidation.
Reduction Reactions of the Nitro Group to Amino Derivatives
One of the most significant reactions for aromatic nitro compounds is the reduction of the nitro group (NO₂) to a primary amine (NH₂). This transformation is fundamental in organic synthesis, and numerous methods exist to achieve it. masterorganicchemistry.comwikipedia.orgunacademy.com The reduction of the nitro group in this compound yields O-(4-aminobenzoyl)hydroxylamine.
This conversion can be accomplished through two main strategies:
Catalytic Hydrogenation: This is a widely used industrial method involving molecular hydrogen (H₂) and a metal catalyst. masterorganicchemistry.comunacademy.com Common catalysts include palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. masterorganicchemistry.comwikipedia.org This method is often preferred for its efficiency, though care must be taken as it can also reduce other functional groups. commonorganicchemistry.com
Chemical Reduction: This involves the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild reagent used for this purpose. commonorganicchemistry.com For substrates where hydrogenation or strong acidic conditions are not suitable, reagents like sodium sulfide (B99878) (Na₂S) can be employed, which can sometimes offer selectivity in molecules with multiple nitro groups. wikipedia.orgcommonorganicchemistry.com A metal-free alternative involves the use of trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine. organic-chemistry.org
The choice of reducing agent is crucial as it can affect the reaction's selectivity and compatibility with other functional groups present in the molecule.
| Reagent/System | Description | Selectivity Notes |
| H₂ with Pd/C, PtO₂, or Raney Ni | Catalytic hydrogenation; a common and efficient method for reducing both aromatic and aliphatic nitro groups. masterorganicchemistry.comwikipedia.org | Highly effective but can also reduce other functionalities like alkenes or alkynes. Raney Nickel may be preferred to avoid dehalogenation. commonorganicchemistry.com |
| Fe, Sn, or Zn in Acid (e.g., HCl) | A classic and mild method using a metal as an electron donor in an acidic environment. masterorganicchemistry.comcommonorganicchemistry.com | Generally provides good selectivity for the nitro group over other reducible groups. |
| Tin(II) Chloride (SnCl₂) | A mild reducing agent often used when other sensitive functional groups are present. wikipedia.orgcommonorganicchemistry.com | Offers good chemoselectivity. |
| Sodium Sulfide (Na₂S) | A useful alternative for substrates incompatible with hydrogenation or strong acids. wikipedia.orgcommonorganicchemistry.com | Can selectively reduce one nitro group in the presence of others and typically does not reduce aliphatic nitro groups. commonorganicchemistry.com |
| Trichlorosilane (HSiCl₃) / Tertiary Amine | A metal-free reduction method that is applicable to both aromatic and aliphatic nitro compounds. organic-chemistry.org | Tolerates a wide variety of functional groups. |
| Lithium Aluminum Hydride (LiAlH₄) | A powerful reducing agent. | Reduces aliphatic nitro compounds to amines but tends to form azo products with aromatic nitro compounds. wikipedia.orgcommonorganicchemistry.com |
Nucleophilic Substitution Reactions Involving the Hydroxylamine Group
The this compound molecule can participate in nucleophilic substitution reactions in two principal ways.
Firstly, the nitrogen atom of the hydroxylamine moiety possesses a lone pair of electrons and can act as a nucleophile. ncert.nic.in It can attack electrophilic centers, leading to the formation of new N-C, N-N, or N-O bonds. However, the presence of the adjacent electron-withdrawing 4-nitrobenzoyl group decreases the nucleophilicity of the nitrogen atom compared to a simple hydroxylamine.
Secondly, and more commonly for this class of compounds, the carbonyl carbon of the benzoyl group is electrophilic. It is susceptible to attack by various nucleophiles. youtube.com This can lead to a nucleophilic acyl substitution reaction where the O-N bond cleaves, and the -ONH₂ group acts as a leaving group. The reaction of hydroxylamine with activated acyl groups, such as esters or acid chlorides, is a known method for forming O-acylhydroxylamines. acs.org The reverse reaction, the attack of a nucleophile on the carbonyl carbon of this compound, would result in the release of hydroxylamine and the formation of a new derivative of 4-nitrobenzoic acid.
Furthermore, hydroxylamines and their derivatives with N-electron-withdrawing substituents can act as oxygen nucleophiles in certain transition-metal-catalyzed reactions, such as allylic substitutions. organic-chemistry.org The reaction of hydroxylamine with a phosphate (B84403) triester has also provided chemical evidence for its role as an oxygen nucleophile. rsc.org
Decarboxylation Mechanisms in Related Reduction Processes
Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. This reaction does not apply directly to this compound as it lacks a free carboxylic acid group. However, understanding the principles of decarboxylation is relevant for related derivatives, such as nitrobenzoic acids. fishersci.com
For a decarboxylation reaction to occur, particularly in aromatic carboxylic acids, significant energy input is often required due to the strength of the C-C bond. nih.gov The mechanism and feasibility are highly dependent on the stability of the intermediate formed after the loss of CO₂. For instance, the thermal decarboxylation of nitrobenzoic acids has been studied, with reaction rates and mechanisms (SE1 vs. SE2) influenced by solvent and the position of the nitro group. oup.com The presence of an ortho-nitro group can sterically twist it out of the plane of the benzene (B151609) ring, diminishing its resonance-based deactivating effect compared to the para isomer. oup.com
Modern methods have been developed for the decarboxylation of aromatic carboxylic acids under milder conditions, sometimes using catalytic systems involving copper or iridium, or through photoredox catalysis. nih.govresearchgate.net These methods often proceed via radical intermediates. nih.gov A decarboxylation step would only be relevant to a process involving this compound if the molecule were first transformed to possess a carboxylic acid group, for example, through hydrolysis of a nitrile derivative or oxidation of a methyl group on the ring.
Suicide Inactivation Mechanisms with Enzyme Systems
Suicide inhibition, also known as mechanism-based inactivation, is an irreversible process where an enzyme converts a substrate analog into a highly reactive intermediate. uniroma1.it This reactive species then forms a covalent bond with an amino acid residue in the enzyme's active site, leading to permanent inactivation. uniroma1.itnih.gov
A molecule like this compound could potentially act as a suicide inhibitor for certain enzymes. The mechanism would involve the enzyme's catalytic machinery recognizing the inhibitor as a substrate. For instance, an esterase or amidase might attempt to hydrolyze the O-acyl bond. This enzymatic processing could unmask or generate a reactive species.
A relevant parallel is the suicide inactivation of hydroxylamine oxidoreductase by organohydrazines. nih.govsigmaaldrich.com In this case, the enzyme processes the substrate analog, leading to the covalent modification of its active site heme P460. nih.gov Similarly, cytochrome P450 enzymes can be inactivated by cyclopropylamines, where the enzyme generates a radical species that covalently binds to the active site. frontiersin.org
For this compound, a hypothetical suicide inactivation pathway could involve enzymatic reduction of the nitro group to a nitroso, hydroxylamine, or amine derivative within the active site. These reduced species are often more reactive and could attack nucleophilic residues. Alternatively, enzymatic cleavage could generate a reactive 4-nitrobenzoyl acyl radical or a related species that would then irreversibly modify the enzyme. The specificity of such an inhibitor is derived from the fact that it is unreactive until activated by the target enzyme's unique catalytic mechanism. nih.gov
Applications in Organic Synthesis Research
Electrophilic Amination Strategies Utilizing O-(4-Nitrobenzoyl)hydroxylamine
Electrophilic amination is a key strategy where an amino group is transferred from the reagent to a nucleophilic substrate. This compound has proven to be a versatile reagent for this purpose, particularly in the amination of nitrogen-containing heterocyclic compounds.
The introduction of an amino group onto a nitrogen atom within a heterocyclic ring can significantly alter the molecule's chemical and biological properties. This compound has been successfully employed for the N-amination of various heterocyclic systems.
While various methods exist for the synthesis of the 1,2,3-triazine (B1214393) core, the direct use of this compound for the N-amination of a precursor to form the 1,2,3-triazine ring is not extensively documented in currently reviewed literature. Synthetic routes to this heterocycle more commonly involve strategies such as the cyclization of diazido-alkenoates or the reaction of vinyl diazo compounds with nitrites.
A direct and efficient method for the synthesis of N-aminated pyrazoles utilizes this compound. In this transformation, a primary amine reacts with a 1,3-dicarbonyl compound, such as 2,4-pentanedione, and this compound in a one-pot reaction to yield the corresponding N-substituted 3,5-dimethylpyrazole. This reaction proceeds under relatively mild conditions and is tolerant of a range of functional groups on the starting amine, including both aliphatic and aromatic amines. The process involves the in-situ formation of an enamine from the primary amine and dicarbonyl, which is then N-aminated by this compound, followed by cyclization to the pyrazole (B372694) ring.
| Starting Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3,3-Dimethylbutan-2-amine | DMF | 85 | 1.5 | 45 | uni-heidelberg.de |
| 1-Adamantylamine | DMF | 85 | 1.5 | 42 | uni-heidelberg.de |
| Aniline (B41778) | DMF | 85 | 1.5 | 47 | uni-heidelberg.de |
| 4-Fluoroaniline | DMF | 85 | 1.5 | 36 | uni-heidelberg.de |
| Cyclohexanamine | DMF | 85 | 1.5 | 35 | uni-heidelberg.de |
This compound has been identified as a superior reagent for the N-amination of 2-oxazolidinones. This reaction is a key step in the synthesis of chiral N-acylhydrazones, which are valuable intermediates in asymmetric synthesis. The process typically involves deprotonating the 2-oxazolidinone (B127357) with a strong base, such as sodium hydride, followed by the addition of this compound. This method provides good to excellent yields for a variety of substituted 2-oxazolidinones. The resulting N-amino-2-oxazolidinones can then be readily converted into chiral hydrazones.
| Substrate (Substituent on Oxazolidinone) | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| (R)-4-benzyl-2-oxazolidinone | NaH | Dioxane | 95 | nih.gov |
| (R)-4-isopropyl-2-oxazolidinone | NaH | Dioxane | 91 | nih.gov |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | NaH | Dioxane | 92 | nih.gov |
| (S)-4-tert-butyl-2-oxazolidinone | NaH | Dioxane | 75 | nih.gov |
The development of safe and scalable synthetic routes is paramount in the pharmaceutical industry. Amination reactions are crucial for the synthesis of a vast number of APIs. While direct examples of this compound in the large-scale synthesis of a specific commercial API are not prominently detailed, its characteristics are favorable for such applications. Reagents like this compound, which are crystalline, stable solids, are often preferred in process chemistry over potentially hazardous or unstable alternatives. Methodologies that are mild, high-yielding, and tolerant of various functional groups, such as the aminations described herein, are actively sought for API synthesis. nih.gov The scalability of reactions using hydroxylamine (B1172632) derivatives has been demonstrated in the preparation of aniline precursors, indicating the potential for these methods to be adapted for larger-scale industrial processes. nih.gov
Transition metal catalysis offers powerful tools for forming C-N bonds, including the amination of C-H bonds. Dirhodium catalysts, in particular, have shown remarkable versatility in these transformations. The choice of the aminating agent is critical and can dramatically influence the reaction's outcome and selectivity.
Hydroxylamine derivatives, including the O-acyl class to which this compound belongs, serve as precursors to rhodium-nitrene intermediates. These highly reactive species are capable of inserting into C-H bonds or participating in other transformations. Research has shown that the leaving group on the hydroxylamine reagent dictates the reactivity of the intermediate. For instance, in competitive reactions, a rhodium catalyst with O-(2,4-dinitrophenyl)hydroxylamine can favor olefin aziridination, while using O-tosylhydroxylamine under identical conditions can switch the selectivity to arene C-H amination. This compound fits within this paradigm, where the 4-nitrobenzoate (B1230335) leaving group modulates the properties of the generated rhodium-nitrene. These catalyzed reactions provide a pathway for the direct functionalization of otherwise unreactive C-H bonds, which is a highly desirable strategy in modern organic synthesis.
Rhodium-Catalyzed Amination and Domino Reactions Employing this compound
Facilitation of Carbon-Nitrogen Bond Formation
One of the most fundamental and well-established applications of this compound is in the formation of carbon-nitrogen (C-N) bonds. nptel.ac.in It is commonly utilized as a reagent in organic synthesis, particularly for the synthesis of amides.
The reactivity of this compound as an electrophilic nitrogen source is key to this function. It belongs to a class of oxygen-substituted hydroxylamine reagents where the substituent—in this case, the 4-nitrobenzoyl group—acts as an electron-withdrawing group. This electronic feature weakens the N-O bond, facilitating its cleavage and the subsequent transfer of the amino group to a nucleophilic carbon center. nih.gov This mechanism is analogous to the generation of nitrene or nitrenoid intermediates, which are potent species for creating C-N bonds. nih.gov
Table 1: Research Findings on C-N Bond Formation
| Reagent | Reaction Type | Key Feature | Finding |
| This compound | Amide Synthesis | Electrophilic aminating agent | Commonly used for the synthesis of amides by forming a C-N bond. |
| O-substituted hydroxylamines | Nitrene Transfer | Weakened N-O bond due to electron-withdrawing group | Act as nitrene precursors for amination reactions. nih.gov |
Asymmetric Synthesis Approaches
The development of asymmetric methods to control the stereochemical outcome of reactions is a cornerstone of modern organic synthesis. This is particularly crucial in the synthesis of chiral amines and their derivatives.
Asymmetric amine synthesis is a critical goal for the pharmaceutical and agrochemical industries. One established strategy involves the radical addition to chiral N-acylhydrazones. While this method represents an important approach to creating chiral amines, the specific use of this compound as either the radical precursor or a component in this particular synthetic scheme is not detailed in existing research literature. Methodologies for asymmetric amination often rely on different classes of reagents and catalysts to achieve high stereoselectivity. chemrxiv.org
Achieving high levels of stereocontrol in amination reactions is essential for producing enantiomerically pure compounds. This is often accomplished by using chiral catalysts, chiral auxiliaries, or chiral reagents that can effectively differentiate between enantiotopic faces or groups of a prochiral substrate. While this compound serves as an effective source of nitrogen, its direct role as a primary stereocontrolling element in chiral amination reactions has not been a focus of reported studies. Research in this area tends to concentrate on reagents like chiral rhodium catalysts for aziridination or other specifically designed chiral nitrogen sources. researchgate.net
Applications in Analytical Chemistry Research
Methodological Advancements in Analytical Assays
The chemical structure of O-(4-Nitrobenzoyl)hydroxylamine is key to its ability to enhance the sensitivity and specificity of analytical assays. chemimpex.com The presence of the nitro group in the benzene (B151609) ring makes the resulting derivatives highly responsive to UV detection, which is a common detection method in HPLC. This allows for the detection of analytes at much lower concentrations than would be possible with the underivatized molecules.
By reacting specifically with carbonyl compounds, this compound also enhances the specificity of the analysis. In complex samples containing a multitude of compounds, this targeted derivatization allows for the selective detection of aldehydes and ketones, reducing interference from other matrix components. This selectivity is crucial for obtaining accurate and reliable quantitative results in biological and environmental samples. The formation of stable derivatives ensures that the analyte can be reliably separated and quantified without degradation during the analytical process. chemimpex.com
Applications in Biochemical and Enzymatic Studies
Enzyme Mechanism Elucidation
The study of enzyme mechanisms is fundamental to understanding their biological function. O-(4-Nitrobenzoyl)hydroxylamine and related hydroxylamine (B1172632) derivatives serve as valuable tools in these investigations, providing insights into reaction pathways and substrate requirements.
Investigation of Enzyme-Catalyzed Reactions
Hydroxylamine-derived reagents, including this compound, are instrumental in the study of enzymatic nitrene transfer reactions. nih.gov These reactions are crucial for the incorporation of nitrogen-containing functionalities into molecules. The 4-nitrobenzoyl group is an electron-withdrawing group that weakens the N-O bond of the hydroxylamine moiety. nih.gov This facilitates the enzymatic formation of a highly reactive nitrene intermediate, which can then go on to participate in various carbon-nitrogen bond-forming reactions, such as C-H amination and alkene aminohydroxylation. nih.gov
The general mechanism involves the activation of the hydroxylamine derivative by a heme-containing enzyme. nih.gov The enzyme's active site facilitates the cleavage of the weakened N-O bond, leading to the formation of an iron-bound nitrene intermediate and the release of 4-nitrobenzoic acid. This reactive intermediate is the key species responsible for the subsequent functionalization of a substrate. By studying the products and kinetics of these reactions, researchers can deduce the intricate steps of the enzymatic catalytic cycle.
Insights into Substrate Specificity and Reaction Pathways
The structure of this compound allows for systematic studies into the substrate specificity of enzymes. By using this reagent with a variety of substrates, scientists can probe how different electronic and steric properties of the substrate affect the efficiency and selectivity of the enzymatic reaction. For instance, studies with engineered heme enzymes have shown that substrates with both electron-rich and electron-deficient substituents are often well-tolerated in nitrene transfer reactions. nih.gov
Furthermore, mechanistic studies using hydroxylamine derivatives have supported stepwise radical pathways for reactions like benzylic C-H amination, with the hydrogen atom transfer being the rate-limiting step. nih.gov The ability to generate and control the reactive nitrene intermediate through the use of reagents like this compound is a powerful strategy for uncovering these detailed reaction pathways.
Protein Interaction Probing
Understanding how proteins interact with other molecules is key to deciphering their function. This compound can be employed in the modification of amino acids to investigate these interactions at a molecular level.
Modification of Amino Acids for Molecular Level Investigations
The hydroxylamine functional group is known to react with certain amino acid side chains. One notable application is in the chemical cleavage of the peptide backbone at asparaginyl-glycyl (Asn-Gly) peptide bonds. nih.gov This specific cleavage can be used to generate smaller, more manageable peptide fragments for analysis.
Additionally, hydroxylamine and its derivatives are utilized in the context of protein and peptide analysis by mass spectrometry. nih.gov In some quantitative proteomic techniques, reagents used to label amines can also unintentionally acylate the hydroxyl groups of serine, threonine, and tyrosine residues. nih.gov This unwanted side reaction can be reversed by treatment with hydroxylamine, which selectively removes the O-acyl groups without cleaving the intended N-terminal and lysine (B10760008) modifications. nih.gov While not a direct probe of interaction, this application is crucial for the accurate analysis of protein modifications and, by extension, the study of protein structure and function. The reactivity of this compound's hydroxylamine group suggests its potential utility in similar applications.
Enzyme Inhibition Studies
The development of enzyme inhibitors is a cornerstone of drug discovery and a vital tool for studying enzyme function. The chemical properties of this compound make it and its derivatives promising candidates for the development of novel enzyme inhibitors.
Development of Enzyme Inhibitors
Research has shown that N,O-substituted hydroxylamine derivatives can act as potent enzyme inhibitors. For example, such derivatives have been identified as promising inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immunotherapy. sigmaaldrich.com The inhibitory activity is derived from the metabolic release of the O-substituted hydroxylamine. sigmaaldrich.com This indicates that compounds with the this compound scaffold have the potential to be developed into effective prodrugs that release an active inhibitor upon metabolic processing.
Studies on Dipeptidyl Peptidase IV (DP IV) Inactivation
This compound, when incorporated into a peptidyl structure, has been a key compound in the study of Dipeptidyl Peptidase IV (DP IV, EC 3.4.14.5) inactivation. Research has focused on N-peptidyl-O-(4-nitrobenzoyl)hydroxylamines, which have been identified as irreversible inhibitors of this serine protease. These compounds function as suicide substrates or mechanism-based inactivators. In the enzymatic reaction with DP IV, most of the substrate molecules are hydrolyzed; however, a fraction of them lead to the irreversible inactivation of the enzyme. pnas.org
The mechanism of inactivation is a topic of detailed investigation. Kinetic studies of the inactivation of DP IV by N-peptidyl-O-(4-nitrobenzoyl)hydroxylamines and the enzyme-catalyzed hydrolysis have been monitored through various methods, all yielding similar efficiency ratios of kcat/kinact. nih.gov The temperature dependencies of the inactivation and hydrolysis reactions are different, suggesting that the rate-determining steps for these two processes are independent. nih.gov Furthermore, the activation parameters for the inactivation process show a similarity to those of the spontaneous decomposition of the compounds, indicating a mechanistic link. nih.gov
Solvent isotope effect studies involving the inactivation of DP IV, the enzyme-catalyzed hydrolysis of N-Ala-Pro-O-Bz(4-NO2), and the decomposition of the suicide substrate in H2O and D2O have provided further mechanistic insights. The solvent isotope effects were determined to be 4.65, 2.54, and 1.02, respectively. nih.gov A proton inventory of the inactivation reaction suggests the involvement of more than one proton in the formation or breakdown of the transition state. In contrast, the linear proton inventory for the hydrolytic reaction is consistent with a single proton transition in the rate-determining step. nih.gov
The structure of the N-peptidyl moiety plays a significant role in the inhibitory potency. Variation of the substrate analog peptide moieties of the DP IV inhibitors can remarkably increase their ability to inhibit the enzyme. pnas.org Conversely, DP IV demonstrates a high ratio of hydrolysis to inhibition when interacting with these compounds, especially when compared to other serine proteases like porcine pancreatic elastase and thermitase. pnas.org Modification of the leaving aroyl group has been shown to lower this hydrolysis-to-inhibition ratio. pnas.org For instance, fluoroolefin-containing N-peptidyl-O-hydroxylamine peptidomimetics have been shown to be more potent and stable inhibitors of DP IV compared to their counterparts derived from an Ala-Pro dipeptide. nih.gov
| Inhibitor | Ki (μM) | Enzyme | Comments |
| Ala-Pro-NHO-Bz(4-NO2) | 30 | Dipeptidyl Peptidase IV | Acts as a suicide substrate. |
This table is based on the available data. More extensive quantitative data from primary literature was not accessible.
Irreversible Inhibition of Serine Proteases by N-Peptidyl-O-(4-Nitrobenzoyl)hydroxylamines
The application of N-peptidyl-O-(4-nitrobenzoyl)hydroxylamines extends beyond DP IV to the broader class of serine proteases. These compounds have been established as effective irreversible inhibitors for several enzymes within this family. The underlying principle of their inhibitory action relies on the enzyme recognizing the peptidyl portion of the inhibitor as a substrate. This recognition leads to a time-dependent, irreversible inactivation of the protease. nih.gov
The mechanism of inhibition involves the enzyme-activated nature of these diacylhydroxylamines. The inhibitory reactivity of these compounds can be modulated by altering the benzoyl substituent, although this has a lesser effect compared to modifications of the peptidyl portion. The rate constants for the hydrolytic decomposition of these compounds also vary with the benzoyl substituent, suggesting that the structural and mechanistic features responsible for both decomposition and enzyme inhibition are related. du.ac.in
While N-peptidyl-O-(4-nitrobenzoyl)hydroxylamines are effective against serine proteases, their reactivity has been found to be even more rapid with cysteine proteases. du.ac.in For example, while Z-Gly-Phe-NHO-Nbz is a potent inhibitor of the bacterial serine protease thermitase, Z-Phe-Gly-NHO-Nbz is a highly reactive inhibitor of the cysteine protease cathepsin L. du.ac.in This highlights the potential for designing selective inhibitors by modifying the peptidyl sequence.
A significant challenge in the development and application of these inhibitors is their stability in aqueous solutions. Some N-peptidyl-O-acyl hydroxamates have been reported to have half-lives in the range of 45 to 209 minutes in aqueous solution, which can limit their utility. semanticscholar.org
Comprehensive, comparative kinetic data for the inhibition of a wide range of serine proteases by various N-peptidyl-O-(4-nitrobenzoyl)hydroxylamines are not compiled in a single accessible source. The available literature indicates that these compounds are potent inhibitors, but specific Ki and kinact values for a systematic series are not presented in tabular form.
| Enzyme | Inhibitor Class | General Findings |
| α-Chymotrypsin | N-peptidyl-O-(4-nitrobenzoyl)hydroxylamines | Time-dependent irreversible inactivation occurs when the peptidyl residue is recognized as a substrate. |
| Elastase | N-peptidyl-O-(4-nitrobenzoyl)hydroxylamines | Shows time-dependent irreversible inactivation. |
| Thermitase | N-peptidyl-O-(4-nitrobenzoyl)hydroxylamines | Z-Gly-Phe-NHO-Nbz is an effective inhibitor of this bacterial serine protease. |
This table summarizes the qualitative findings on the inhibition of various serine proteases. Specific kinetic constants for a broad range of N-peptidyl-O-(4-nitrobenzoyl)hydroxylamines were not available in the searched literature.
Applications in Polymer Chemistry Research
Polymer Modification Strategies Utilizing O-(4-Nitrobenzoyl)hydroxylamine
Research into polymer modification often involves the introduction of specific chemical moieties that can act as sites for further reactions or directly impart desired properties. While detailed research specifically documenting the use of this compound in extensive polymer modification strategies is limited in publicly available literature, its chemical structure suggests potential applications in several areas.
One plausible strategy is the use of this compound as a source of reactive species for grafting onto polymer backbones. The hydroxylamine (B1172632) functionality, for instance, can be a precursor for nitroxide radicals. Nitroxide-mediated polymerization (NMP) is a well-established controlled radical polymerization technique. In principle, a hydroxylamine derivative could be used to initiate such a polymerization, allowing for the growth of new polymer chains from an existing polymer backbone, leading to the formation of graft copolymers. This "grafting-from" approach can significantly alter the bulk and surface properties of the original polymer.
Another potential application lies in the surface functionalization of polymers. The nitro group (NO₂) present in this compound is a versatile functional group in organic synthesis. It can be chemically reduced to an amine group (NH₂), which can then serve as a reactive handle for the covalent attachment of other molecules, including bioactive compounds or other polymers. This surface modification can be employed to enhance biocompatibility, improve adhesion, or introduce specific catalytic or recognition sites.
While direct evidence is scarce, the principle of using similar nitro-functionalized compounds has been demonstrated. For instance, the post-functionalization of microporous organic polymers with 4-nitrobenzoyl chloride has been shown to introduce nitro groups that can enhance specific interactions, such as with carbon dioxide. This suggests that this compound could potentially be used in a similar manner to modify polymer surfaces and internal pore structures.
Enhancement of Polymer Properties for Specific Applications
The modification of polymers with a compound like this compound is anticipated to enhance a variety of material properties, making them suitable for specialized applications. The introduction of the 4-nitrobenzoyl group can significantly impact the polymer's characteristics.
One of the key enhancements is the alteration of surface energy and polarity. The presence of the polar nitro group can increase the hydrophilicity of a polymer's surface. This is particularly useful in applications requiring improved wettability, such as in biomedical materials or filtration membranes.
Furthermore, the nitro group is known to be electron-withdrawing, which can influence the electronic properties of the polymer. In the context of conductive polymers or materials for electronic applications, the introduction of such groups can be used to tune the band gap and conductivity. Research on other nitrobenzoyl pyrrole (B145914) and thiophene (B33073) derivatives has shown that polymerization of such monomers leads to conducting polymers with distinct electrochemical and optical properties.
The enhancement of gas sorption and separation properties is another significant area. Studies on adamantane-based microporous polymers have demonstrated that post-functionalization with 4-nitrobenzoyl chloride leads to an increased CO₂ uptake capacity. This is attributed to the electrostatic interaction between the nitro group and the carbon dioxide molecules. This suggests that modifying polymers with this compound could be a viable strategy for developing materials for carbon capture and gas separation technologies. The table below summarizes the conceptual enhancements based on the functional groups present in this compound.
| Property Enhancement | Functional Group Responsible | Potential Application |
| Increased Surface Polarity | Nitro Group (-NO₂) | Improved wettability for biomedical devices |
| Tunable Electronic Properties | Nitro Group (-NO₂) | Organic electronics, sensors |
| Enhanced Gas Sorption (e.g., CO₂) | Nitro Group (-NO₂) | Carbon capture, gas separation membranes |
| Reactive Sites for Further Functionalization | Hydroxylamine (-ONH₂) / Amine (-NH₂, via reduction of -NO₂) | Drug delivery, catalysis |
It is important to note that while the chemical structure of this compound suggests these potential applications and enhancements, detailed experimental studies and research findings specifically utilizing this compound are not widely reported in the current body of scientific literature. Therefore, the full extent of its utility in polymer chemistry remains an area for future exploration.
Advanced Theoretical and Computational Investigations of O 4 Nitrobenzoyl Hydroxylamine
Quantum Chemical Characterization of Reactivity
Quantum chemical calculations offer profound insights into the reactivity of O-(4-Nitrobenzoyl)hydroxylamine, a molecule whose chemical behavior is governed by the interplay of its hydroxylamine (B1172632) moiety and the electron-withdrawing 4-nitrobenzoyl group.
While specific computational studies on the reaction pathways of this compound are not extensively detailed in the literature, the reactivity of the parent hydroxylamine and its derivatives has been a subject of theoretical investigation. rsc.orgnih.gov These studies provide a framework for understanding the potential reaction mechanisms of this compound.
The oxidation of hydroxylamine, for instance, is a complex process that can lead to various products, including nitrous oxide (N₂O) and dinitrogen (N₂). orientjchem.orgfigshare.com Computational studies on the oxidation decomposition of hydroxylamine in the presence of catalysts like titanosilicates have shown that the reaction can proceed through different competitive pathways. figshare.comresearchgate.net One pathway involves oxidation by hydrogen peroxide and associated free radicals, while another involves active intermediate species formed on the catalyst surface. figshare.com For this compound, the presence of the benzoyl group would sterically and electronically influence the approach of an oxidizing agent to the nitrogen and oxygen atoms of the hydroxylamine core.
Furthermore, the reaction of hydroxylamine with nitriles to form amidoximes is an industrially significant transformation where computational studies have helped to elucidate the mechanistic pathway, revealing the potential for side-product formation. rsc.org In the context of this compound, the N-O bond is a key reactive site. The ability of oxyamines to undergo homolytic cleavage of the O-C bond is a critical aspect of their chemistry, leading to the formation of stable radicals. researchgate.net Theoretical studies can model the energetics of this bond cleavage, which is influenced by the stability of the resulting 4-nitrobenzoyloxyl radical and the hydroxylaminyl radical. The electron-withdrawing nature of the 4-nitrobenzoyl group is expected to significantly impact the stability of these intermediates and thus the preferred reaction pathways.
The electronic structure of a molecule is fundamental to its reactivity. For this compound, the distribution of electron density, the nature of its molecular orbitals, and the charges on its constituent atoms dictate how it interacts with other chemical species. The molecule's structure combines an electron-donating hydroxylamine group with a strongly electron-withdrawing 4-nitrobenzoyl group, creating a polarized electronic landscape.
Theoretical investigations into related N,O-diacylhydroxylamines have been performed to understand their structure and tautomerism. These studies, often supported by ab-initio calculations, indicate that such compounds exist predominantly as the NH tautomer (O-acylhydroxamic acid) in solution. For this compound, computational methods can predict the relative stabilities of potential tautomers and conformers, which is crucial for understanding its reactive behavior.
Spectroscopic and Structural Investigations of Related N-Acylhydroxylamine Derivatives
Spectroscopic techniques, in conjunction with theoretical calculations, are essential for the structural elucidation of complex organic molecules. While detailed spectroscopic data specifically for this compound is limited, extensive studies on related N-acylhydroxylamine derivatives provide a solid foundation for understanding its structural and spectroscopic characteristics. nih.gov
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, probes the characteristic vibrations of molecular bonds and functional groups. For N-acylhydroxylamine derivatives, these spectra reveal key information about their structure.
In a comparative study of N,N-diethylhydroxylamine and its acetyl derivative, vibrational spectra were analyzed with the aid of DFT calculations, which allowed for the assignment of major observed bands. researchgate.net The presence of the acyl group introduces characteristic vibrational modes, most notably the C=O stretching frequency. For N,O-diacylhydroxylamines, IR spectroscopy has been used alongside NMR and X-ray diffraction to determine their structures. The vibrational assignments for related secondary thioamides have also been extensively studied, providing a basis for comparison. researchgate.net
The analysis is often supported by computational frequency calculations, which help in assigning the observed experimental bands to specific vibrational modes of the molecule. researchgate.netnih.gov
Table 1: Typical Vibrational Frequencies for N-Acylhydroxylamine Derivatives This table presents generalized data based on studies of related compounds.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H | Stretching | 3195–3310 | mdpi.com |
| C=O (Amide) | Stretching | 1643–1658 | mdpi.com |
| C=N | Stretching | 1596–1627 | mdpi.com |
| NO₂ (Aromatic) | Asymmetric Stretching | 1500–1560 | |
| NO₂ (Aromatic) | Symmetric Stretching | 1345–1385 | |
| N-O | Stretching | ~900 | researchgate.net |
NMR spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. mdpi.com
Studies on N,O-diacylhydroxylamines have utilized ¹H, ¹³C, and ¹⁵N NMR spectroscopy to investigate their structures and the presence of conformational isomers in solution. The chemical shifts and coupling constants are sensitive to the electronic environment and the spatial arrangement of the atoms. For instance, the presence of multiple conformers in solution can lead to the duplication of signals in the NMR spectra, as observed for certain N-acylhydrazones. mdpi.combohrium.com This phenomenon is often due to restricted rotation around the amide C-N bond, leading to an equilibrium between syn- and anti-periplanar conformers. mdpi.combohrium.com The analysis of these spectra, often performed in solvents like DMSO-d₆, allows for the characterization of the stereochemical behavior of these molecules. bohrium.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted values based on the known effects of substituents and data from similar structures. A ¹H NMR spectrum has been reported for this compound. chemicalbook.com
| Atom Type | Predicted Chemical Shift (δ, ppm) | Notes | Reference |
| ¹H NMR | |||
| Aromatic-H (ortho to NO₂) | ~8.4 | Electron-withdrawing effect of NO₂ | mdpi.com |
| Aromatic-H (ortho to C=O) | ~8.2 | Electron-withdrawing effect of C=O | mdpi.com |
| NH₂ | Broad singlet, variable | Exchange with solvent, hydrogen bonding | |
| ¹³C NMR | |||
| C=O | ~165-170 | Typical for benzoyl esters | mdpi.com |
| Aromatic C-NO₂ | ~150 | Quaternary carbon attached to nitro group | mdpi.com |
| Aromatic C-H | ~124-131 | Aromatic region | mdpi.com |
| Aromatic C-C=O | ~135 | Quaternary carbon attached to carbonyl | mdpi.com |
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) theory are computational tools used to predict and rationalize the reactivity of molecules. wikipedia.orgresearchgate.net
The MEP is a color-coded map of the total electron density onto the molecular surface, which helps to visualize the charge distribution. researchgate.net It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the nitro and carbonyl groups, as well as the hydroxylamine oxygen, indicating these as sites for electrophilic interaction. Positive potential (blue) would be expected around the amine protons and the aromatic protons, highlighting their acidic character.
Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com In this compound, the electron-withdrawing 4-nitrobenzoyl group is expected to lower the energy of both the HOMO and the LUMO compared to unsubstituted benzoylhydroxylamine. The HOMO is likely to be localized on the hydroxylamine moiety, particularly the nitrogen lone pair, making it the primary site for reaction with electrophiles. Conversely, the LUMO is expected to be distributed over the nitroaromatic ring system, making it susceptible to attack by nucleophiles. The energy gap between the HOMO and LUMO is also a crucial indicator of chemical reactivity and stability. nih.gov While FMOs are powerful for small molecules, their delocalized nature in larger systems can sometimes obscure the specific reactive sites. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
